4-(Diisopropylamino)benzonitrile

Photophysics Intramolecular Charge Transfer Fluorescence Spectroscopy

Select 4-(Diisopropylamino)benzonitrile (DIABN) for unequivocal intramolecular charge transfer (ICT) studies. The bulky diisopropylamino group enforces a 33° ground-state pre-twist, eliminating the energy barrier to ICT and enabling dual fluorescence in nonpolar alkane solvents (ka = 3.4×10¹¹ s⁻¹) and crystalline phases—capabilities inaccessible with planar analogs like DMABN. Ideal for solid-state photophysics and TICT model validation requiring a barrierless reaction coordinate free from solvent polarity effects. Research-use only.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 282118-97-2
Cat. No. B3050731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diisopropylamino)benzonitrile
CAS282118-97-2
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CC=C(C=C1)C#N)C(C)C
InChIInChI=1S/C13H18N2/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11H,1-4H3
InChIKeyTWFWUDXARNEXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diisopropylamino)benzonitrile (CAS 282118-97-2): Photophysical Characteristics and Procurement Considerations


4-(Diisopropylamino)benzonitrile (DIABN) is a para-substituted aminobenzonitrile featuring a bulky diisopropylamino donor group, which significantly influences its ground-state geometry and excited-state photophysics [1]. This compound is primarily utilized in fundamental photophysical research, particularly for investigating intramolecular charge transfer (ICT) mechanisms, dual fluorescence phenomena, and the dynamics of excited-state reactions in both solution and crystalline phases [2]. Its well-characterized synthesis and spectral data are available [1], and its basic physical properties have been documented .

Why 4-(Diisopropylamino)benzonitrile Cannot Be Substituted with Simpler 4-Aminobenzonitrile Analogs


Substituting 4-(diisopropylamino)benzonitrile (DIABN) with seemingly close analogs like 4-(dimethylamino)benzonitrile (DMABN) or 4-(methylamino)benzonitrile (MABN) will fundamentally alter experimental outcomes due to the profound impact of the amino substituent's steric bulk on the molecule's ground-state geometry and excited-state reaction pathways. DIABN's diisopropyl groups enforce a pre-twisted conformation (33° in the ground state) [1] that drastically lowers the energy barrier for intramolecular charge transfer (ICT), enabling ICT and dual fluorescence in nonpolar environments where DMABN exhibits only locally excited (LE) state emission [2]. This unique photophysical behavior is absent in smaller alkylamino derivatives, making direct substitution impossible without completely changing the observed photodynamics and emission properties [3].

Quantitative Differentiation of 4-(Diisopropylamino)benzonitrile Against Closest Analogs


ICT Reaction Rate Constant in Alkane Solvents: DIABN vs. DMABN

In n-hexane at 25°C, DIABN exhibits a rapid intramolecular charge transfer (ICT) reaction from the locally excited (LE) state with a rate constant (ka) of 3.4 × 10¹¹ s⁻¹ and an activation energy (Ea) of 6 kJ mol⁻¹ [1]. This is in stark contrast to 4-(dimethylamino)benzonitrile (DMABN), for which dual fluorescence is not observed in alkanes, indicating the ICT reaction does not occur under these conditions [1].

Photophysics Intramolecular Charge Transfer Fluorescence Spectroscopy

Dual Fluorescence in Crystalline State: DIABN vs. DMABN and MABN

Crystalline DIABN exhibits dual fluorescence from both locally excited (LE) and intramolecular charge transfer (ICT) states over a temperature range of 80 K to -110°C [1]. In contrast, crystalline DMABN shows only LE emission at room temperature, and crystalline 4-(methylamino)benzonitrile (MABN) displays exclusively LE emission across the same temperature range [1].

Crystallography Solid-State Photophysics Intramolecular Charge Transfer

Temperature Dependence of ICT in Single Crystals: ICT Quenching below 60 K

In single crystals of DIABN, the intensity of the ICT fluorescence decreases upon cooling relative to the LE emission, becoming completely absent below 60 K [1]. An activation energy (Ea) of approximately 4 kJ/mol is determined for the LE → ICT reaction in DIABN crystals from temperature-dependent fluorescence decay times [1]. In contrast, crystalline DMABN exhibits only LE emission across the entire temperature range from 300 K down to 5 K [1].

Low-Temperature Photophysics Cryogenic Fluorescence Activation Energy

Ground-State Pre-Twist and ICT Energy Barrier: DIABN vs. Linear Dialkyl Analogs

DFT/MRCI calculations reveal that DIABN is pre-twisted by 33° in its ground state due to the steric bulk of the isopropyl groups, enabling a barrierless decoupling of the donor and acceptor units upon excitation [1]. In contrast, linear n-alkyl substituted 4-aminobenzonitriles are planar in the ground state and require overcoming a significant energy barrier to reach the twisted intramolecular charge transfer (TICT) state [1].

Computational Chemistry Conformational Analysis ICT Mechanism

Optimal Research Applications for 4-(Diisopropylamino)benzonitrile Based on Differentiated Photophysics


Probing Intramolecular Charge Transfer in Nonpolar Environments

Researchers studying the intrinsic dynamics of intramolecular charge transfer (ICT) in the absence of solvent polarity effects should select DIABN. Its unique ability to undergo rapid ICT (ka = 3.4 × 10¹¹ s⁻¹) and exhibit dual fluorescence in alkane solvents like n-hexane [1] provides a clean experimental model inaccessible with DMABN, which shows no ICT under these conditions [1]. This enables direct investigation of the molecule's internal reaction coordinate without solvent stabilization of the charge transfer state.

Investigating Solid-State Charge Transfer Phenomena

For investigations into charge transfer reactions in crystalline or solid-state matrices, DIABN is the compound of choice. Its ability to emit dual fluorescence in the crystalline state over a broad temperature range [2] and its well-defined, temperature-dependent ICT behavior with a measurable activation energy of ~4 kJ/mol [3] make it a model system for studying solid-state photophysics, a capability not shared by simpler analogs like DMABN or MABN.

Fundamental Studies of the TICT/PICT Mechanism in Pre-Twisted Systems

Research groups investigating the mechanistic underpinnings of the Twisted Intramolecular Charge Transfer (TICT) model should employ DIABN. Its pre-twisted ground-state geometry (33° twist) [4] reduces the ICT reaction to a barrierless process, simplifying kinetic analyses and allowing for a clearer experimental separation of structural and electronic contributions to the charge transfer state compared to planar aminobenzonitriles that have a significant energy barrier to overcome.

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